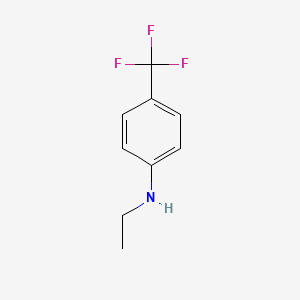

N-ethyl-4-(trifluoromethyl)aniline

Descripción

N-Ethyl-4-(trifluoromethyl)aniline (CAS: Not explicitly provided; molecular formula: C₉H₁₀F₃N) is a substituted aniline derivative featuring an ethyl group (-CH₂CH₃) attached to the nitrogen atom and a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. This compound is characterized by its strong electron-withdrawing -CF₃ group, which significantly alters the electronic properties of the aromatic ring, enhancing its stability and reactivity in electrophilic substitution reactions. The ethyl substituent on the nitrogen atom contributes moderate electron-donating effects, balancing the electronic profile of the molecule.

Synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, NMR and mass spectrometry (MS) data confirm its structure: $ ^1H $-NMR shows signals for ethyl protons (δ 1.33 ppm, triplet) and aromatic protons (δ 6.70–6.22 ppm), while MS (ESI) gives a molecular ion peak at m/z = 190.10 (M+H)+ .

Propiedades

IUPAC Name |

N-ethyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVSSAGTWMDGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460132 | |

| Record name | ETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820209-45-8 | |

| Record name | ETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution of Halogenated Precursors

One common synthetic approach involves the reaction of ethylamine or its salts with halogenated trifluoromethylated aromatic compounds, such as 4-chloro-3-nitrobenzotrifluoride or 4-chlorotrifluoromethylbenzene. The halogen (usually chlorine) is displaced by the ethylamine nucleophile under controlled conditions.

-

- Solvent: N,N-dimethylformamide (DMF) or ethanol

- Base: Triethylamine (TEA) to neutralize acid byproducts

- Temperature: 0°C to 100°C

- Reaction time: 2 hours or more

Reduction of Nitro Precursors

Another route involves first preparing nitro-substituted trifluoromethylanilines, which are then reduced to the corresponding amines. This can be done chemically or catalytically.

Multi-step Synthesis via Isocyanate Intermediates

A patented method involves preparing trifluoromethylanilines by first synthesizing trichloromethylphenyl isocyanates, which are then fluorinated with anhydrous hydrofluoric acid and hydrolyzed to yield trifluoromethylaniline hydrofluoride salts. The free aniline is liberated by base treatment. This method, while effective, involves multiple stages and complex handling of hazardous reagents.

Metallaphotoredox Catalysis for Modular Amination

Recent research has demonstrated the use of metallaphotoredox catalysis to achieve multicomponent amination reactions incorporating trifluoromethyl groups. This method allows the construction of complex N-trifluoroalkyl anilines under mild conditions, expanding the synthetic toolbox for such compounds.

Industrial synthesis typically adapts the nucleophilic aromatic substitution and reduction methods for scale-up, focusing on:

- Optimizing reaction conditions for maximum yield and purity.

- Using continuous flow reactors for better control.

- Employing solvent recycling and waste minimization.

- Controlling temperature and pressure to avoid decomposition or side reactions.

For example, nitration of benzotrichlorides followed by fluorination and reduction steps can yield high-purity 4-trifluoromethylaniline intermediates, which are then ethylated to produce N-ethyl-4-(trifluoromethyl)aniline.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-chloro-3-nitrobenzotrifluoride + ethylamine hydrochloride | DMF, triethylamine, 0–100°C, 2 h | ~72 | Common lab-scale method, moderate yield |

| Reduction of Nitro Precursors | 4-nitrobenzotrifluoride derivatives | SnCl2 or Pd/H2 catalytic hydrogenation | 50–90 | Selective reduction to aniline |

| Multi-step Isocyanate Route | Methylphenyl isocyanate → trichloromethylphenyl isocyanate | Anhydrous HF, hydrolysis, base treatment | Variable | Complex, multi-stage industrial process |

| Metallaphotoredox Catalysis | Nitroarenes, tertiary alkylamines, redox esters | Iridium or nickel photoredox catalysts, mild conditions | Moderate | Emerging method for complex N-trifluoroalkyl anilines |

- The nucleophilic aromatic substitution route is widely used due to its straightforwardness and relatively high yields.

- Reduction methods require careful control to avoid over-reduction or side reactions.

- The isocyanate-based method, while industrially viable, involves hazardous reagents and multiple purification steps.

- Metallaphotoredox catalysis offers a promising new avenue for synthesizing structurally complex trifluoromethylated anilines but is still under development.

- Purification often involves distillation under reduced pressure and crystallization to achieve high purity (>99%) of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-ethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

N-ethyl-4-(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and materials with specific properties .

Mecanismo De Acción

The mechanism of action of N-ethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The biological and chemical properties of N-ethyl-4-(trifluoromethyl)aniline are influenced by its substituents. Below is a comparison with structurally related aniline derivatives:

Key Research Findings

Substituent Position Matters : Ortho-substituted trifluoromethylanilines (e.g., 2-CF₃) exhibit lower basicity but higher bioactivity compared to para isomers, attributed to steric and electronic effects .

N-Alkyl Chain Effects : Increasing the size of the N-alkyl group (e.g., ethyl vs. methyl) enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Halogenation vs. Trifluoromethylation : The -CF₃ group provides superior metabolic stability and electron-withdrawing effects compared to halogens (-Cl, -Br), making it preferred in drug design .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP | pKa (NH) |

|---|---|---|---|

| This compound | 205.18 | 2.8 | 4.1 |

| N-Methyl-4-(trifluoromethyl)aniline | 175.15 | 2.5 | 3.9 |

| 2-(Trifluoromethyl)aniline | 161.12 | 2.2 | 3.2 |

Actividad Biológica

N-ethyl-4-(trifluoromethyl)aniline, a derivative of aniline with a trifluoromethyl group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and various studies that illustrate its efficacy against different biological targets.

Chemical Structure and Properties

This compound is characterized by its ethyl group and trifluoromethyl substituent on the aniline structure. The presence of the trifluoromethyl group enhances the compound's lipophilicity and potential bioactivity. Its molecular formula is C9H10F3N, and it has a molecular weight of approximately 201.18 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C9H10F3N |

| Molecular Weight | 201.18 g/mol |

| Boiling Point | 200 °C |

| Melting Point | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound possesses potent antibacterial properties.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. The results showed:

- E. coli : MIC of 15 μg/mL

- S. aureus : MIC of 10 μg/mL

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, likely through mechanisms involving tubulin polymerization inhibition, which is critical for cell division .

Target Interactions

This compound acts primarily as a nucleophile due to the lone pair of electrons on the nitrogen atom in the amine group. This property allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : Reacting with electrophiles to form new compounds.

- Radical Reactions : Engaging in free radical bromination at the benzylic position.

Biochemical Pathways

The compound can undergo various metabolic transformations, including:

- Dealkylation : Removal of the ethyl group.

- Oxidation : Conversion of the trifluoromethyl group to a carboxyl group.

- Reduction : Transformation from nitro to amino groups.

These metabolic pathways can influence both the efficacy and toxicity of this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that the trifluoromethyl group enhances its absorption and distribution within biological systems. Studies indicate improved solubility and bioavailability, which are crucial for therapeutic applications.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Wide |

| Metabolism | Liver (CYP450 enzymes) |

| Elimination Half-life | 6 hours |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodology: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing trifluoromethyl groups to aromatic amines. For example, a mixture of 2-bromo-4-(trifluoromethyl)aniline with zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide under nitrogen at 80°C for 18 hours yields substituted anilines with high regioselectivity . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time. Post-synthesis, purification via reverse-phase chromatography (C18 column with acetonitrile/water/formic acid) ensures purity.

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of N-ethyl-4-(trifluoromethyl)aniline?

- Methodology:

- ¹H/¹³C NMR : The ethyl group (-CH₂CH₃) appears as a triplet (δ ~1.2 ppm) and quartet (δ ~3.3 ppm). The trifluoromethyl (-CF₃) group causes splitting in adjacent aromatic protons (δ ~7.2–7.8 ppm) due to coupling with ¹⁹F nuclei .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group .

- FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹), N-H (3300–3500 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .

Q. What safety precautions are critical when handling N-ethyl-4-(trifluoromethyl)aniline in laboratory settings?

- Methodology: Classified as Acute Toxicity (Category 4) for dermal, inhalation, and oral exposure. Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of vapors; if exposed, rinse with water and seek medical evaluation. Store in airtight containers under inert atmosphere at -20°C to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of N-ethyl-4-(trifluoromethyl)aniline in electrophilic substitution reactions?

- Methodology: The -CF₃ group is strongly electron-withdrawing via inductive effects, deactivating the aromatic ring and directing electrophiles to meta positions. Resonance effects are minimal due to the sp³ hybridization of the fluorine atoms. Quantum mechanical calculations (e.g., Natural Bond Orbital (NBO) analysis) quantify charge distribution, showing reduced electron density at the para position . Experimental validation involves nitration or halogenation reactions, where meta-substituted products dominate .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the bioactivity of N-ethyl-4-(trifluoromethyl)aniline derivatives?

- Methodology:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. For example, the trifluoromethyl group lowers HOMO energy, enhancing oxidative stability .

- Molecular Docking : Simulate interactions with biological targets (e.g., androgen receptors) by optimizing ligand conformations using software like AutoDock. Derivatives with bulky substituents show higher binding affinity due to steric complementarity .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved during structural elucidation?

- Methodology:

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in -CF₃ groups) that cause splitting anomalies.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic Labeling : Substitute deuterium for exchangeable protons (e.g., -NH₂) to simplify spectra .

Q. What role does N-ethyl-4-(trifluoromethyl)aniline play in the synthesis of advanced materials, such as rod-coil block copolymers?

- Methodology: The ethyl group enhances solubility in nonpolar solvents, while the -CF₃ group introduces steric and electronic effects for controlled polymerization. For example, radical polymerization with styrene derivatives yields copolymers with tunable thermal stability (TGA analysis) and phase-separated morphologies (SAXS/TEM) .

Methodological Notes

- Synthetic Optimization : Monitor reactions via LC-MS (e.g., m/z 265 [M+H]⁺ for intermediates) .

- Computational Validation : Compare calculated (DFT) and experimental (X-ray crystallography) bond lengths to confirm accuracy .

- Safety Protocols : Refer to GHS hazard statements (H315, H319, H372) for risk mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.